Prop-1-en-2-yl 3-oxobutanoate
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Overview
Description
Prop-1-en-2-yl 3-oxobutanoate, also known as allylacetoacetate, is an organic compound with the molecular formula C7H10O3. It is an ester derived from the reaction of allyl alcohol and acetoacetic acid. This compound is characterized by its unique structure, which includes both an ester and a ketone functional group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-en-2-yl 3-oxobutanoate can be synthesized through the esterification of acetoacetic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Prop-1-en-2-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Prop-1-en-2-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of prop-1-en-2-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit the polymerization of tubulin, a protein essential for cell division. This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies . The compound’s ester and ketone groups also allow it to participate in various biochemical reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but with an ethyl group instead of an allyl group.
Methyl 3-oxobutanoate: Another ester derivative with a methyl group.
Propyl 3-oxobutanoate: Contains a propyl group instead of an allyl group.
Uniqueness
Prop-1-en-2-yl 3-oxobutanoate is unique due to its allyl group, which imparts distinct reactivity compared to its analogs. The presence of the allyl group allows for additional reactions, such as allylic substitution and polymerization, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
93304-66-6 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
prop-1-en-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C7H10O3/c1-5(2)10-7(9)4-6(3)8/h1,4H2,2-3H3 |
InChI Key |
DYXMYVMKZYLWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OC(=O)CC(=O)C |
Origin of Product |
United States |
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